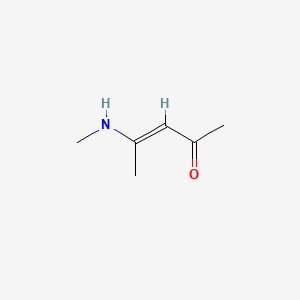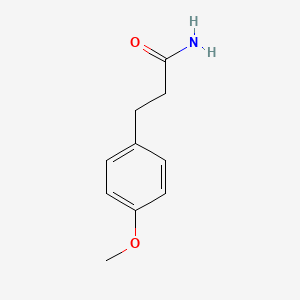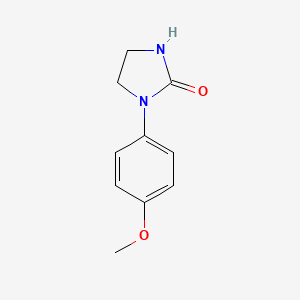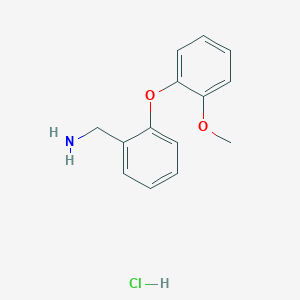
3-chloro-N-methyl-5-nitropyridin-2-amine
Descripción general
Descripción
3-Chloro-N-methyl-5-nitropyridin-2-amine (3-CNMNPA) is an organic compound that is widely used in scientific research. It has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology. 3-CNMNPA is a nitrogen-containing heterocyclic compound with a single nitrogen atom in the ring. It is a versatile building block for the synthesis of various molecules. It is also used in the synthesis of drugs and other biologically active compounds.
Aplicaciones Científicas De Investigación
Chemical Reactions and Kinetics
3-chloro-N-methyl-5-nitropyridin-2-amine is involved in various nucleophilic displacement reactions, particularly with anilines and similar compounds. For instance, Brewis et al. (1974) studied the kinetics of reactions between substituted α-halogenopyridines and anilines, emphasizing the role of basic catalysts and the mechanism of nucleophilic aromatic substitution (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Chemical Synthesis
In the field of organic synthesis, this chemical plays a role in the formation of various compounds. Rakhit et al. (1979) reported the unexpected formation of aminals from amines via Pummerer rearrangement, involving 2-amino-3-nitropyridine (Rakhit, Georges, & Bagli, 1979). Additionally, Gruber (1953) explored the malonations of substituted nitropyridines, starting with compounds like 2-chloro-5-nitropyridine (Gruber, 1953).
Kinetic Studies
Hamed (1997) conducted kinetic studies on the reaction of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with piperidine and morpholine, revealing insights into the steric and electronic effects influencing these reactions (Hamed, 1997).
Pharmaceutical Applications
Wydra et al. (2021) described the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, highlighting its potential as an inhibitor for certain kinases, which could have implications in pharmaceutical research (Wydra, Gerstenecker, Schollmeyer, Andreev, Dimitrov, Serafim, Laufer, & Gehringer, 2021).
Vicarious Nucleophilic Substitution
Bakke and Svensen (2001) studied the selective vicarious nucleophilic amination of 3-nitropyridines, providing a general method for the preparation of substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).
Fluorescent Probe Development
Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions, utilizing N-(2-aminoethyl)-5-nitropyridin-2-amine, demonstrating the chemical's utility in sensor technology (Singh, Thakur, Raj, & Pandey, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, depending on their specific substitutions .
Mode of Action
Nitropyridines, in general, are known to undergo various reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions can lead to the formation of different substituted pyridines, which can interact with biological targets in various ways .
Biochemical Pathways
Nitropyridines and their derivatives have been implicated in a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Nitropyridines and their derivatives have been shown to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-chloro-N-methyl-5-nitropyridin-2-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage conditions . Additionally, its solubility in different solvents could influence its distribution and action in different biological environments .
Análisis Bioquímico
Biochemical Properties
3-chloro-N-methyl-5-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can result in altered cellular signaling and metabolic processes. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, the compound may influence the activity of cofactors required for enzymatic reactions, further impacting metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
Propiedades
IUPAC Name |
3-chloro-N-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCASSQBOCYLSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630662 | |
| Record name | 3-Chloro-N-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
813424-10-1 | |
| Record name | 3-Chloro-N-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Methylamino)methyl]benzyl Alcohol](/img/structure/B3023145.png)







![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)

![[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid](/img/structure/B3023165.png)